N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Overview
Description
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of the mitotic spindle, which is essential for cell division . As a result, the compound can arrest cells in the G2/M phase of the cell cycle .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the normal functioning of microtubules, which are involved in various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division .
Result of Action
The compound’s action results in the induction of cell apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting cell division, this compound can effectively inhibit the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine typically involves the alkylation of indole derivatives. One common method is the reaction of 1-methylindole with formaldehyde and methylamine under acidic conditions. This reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the indole nitrogen to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(1-methyl-1H-indol-3-yl)methyl]amine
- N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]amine
- N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]amine
Uniqueness
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the substituent can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-methyl-1-(1-methylindol-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-3-4-10-5-6-13(2)11(10)7-9/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIDITAYVOGYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594528 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-20-4 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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